An In-Depth Technical Guide to the Synthesis of 1-(2,6-Dichlorobenzyl)-1H-pyrazol-4-ol For the attention of Researchers, Scientists, and Drug Development Professionals, this guide provides a comprehensive overview of a r...
Author: BenchChem Technical Support Team. Date: February 2026
An In-Depth Technical Guide to the Synthesis of 1-(2,6-Dichlorobenzyl)-1H-pyrazol-4-ol
For the attention of Researchers, Scientists, and Drug Development Professionals, this guide provides a comprehensive overview of a robust synthetic pathway for 1-(2,6-dichlorobenzyl)-1H-pyrazol-4-ol. This document moves beyond a simple recitation of steps to offer a deeper understanding of the underlying chemical principles, the rationale behind experimental choices, and the self-validating systems inherent in the described protocols.
Introduction
Pyrazoles are a cornerstone of medicinal chemistry, forming the structural core of numerous pharmaceuticals due to their diverse biological activities.[1][2] Specifically, N-alkylated pyrazoles are prevalent in anti-tumor agents, highlighting the importance of developing selective and efficient synthetic routes.[2] This guide details a strategic, two-stage synthesis for 1-(2,6-dichlorobenzyl)-1H-pyrazol-4-ol, a functionalized pyrazole with potential as a valuable building block in drug discovery.
The elucidated pathway involves the initial construction of the pyrazol-4-ol scaffold via a modified Knorr pyrazole synthesis, followed by a regioselective N-alkylation. This approach is designed for both scalability and control, addressing the common challenges associated with pyrazole chemistry, such as regioselectivity.
Retrosynthetic Analysis
A logical retrosynthetic approach to 1-(2,6-dichlorobenzyl)-1H-pyrazol-4-ol suggests dissecting the molecule at the N-benzyl bond and the pyrazole ring itself. This leads to two key precursors: pyrazol-4-ol and 2,6-dichlorobenzyl chloride. The pyrazol-4-ol can be conceptually derived from a β-ketoester and hydrazine, a classic and reliable method for forming the pyrazole core.
potential biological activity of pyrazole derivatives
An In-Depth Technical Guide to the Biological Activity of Pyrazole Derivatives For Researchers, Scientists, and Drug Development Professionals Abstract The pyrazole nucleus, a five-membered aromatic heterocycle with two...
Author: BenchChem Technical Support Team. Date: February 2026
An In-Depth Technical Guide to the Biological Activity of Pyrazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, represents a cornerstone in medicinal chemistry. Its remarkable structural versatility and ability to engage in various biological interactions have led to its incorporation into a multitude of clinically significant therapeutic agents. This guide provides a comprehensive exploration of the diverse biological activities of pyrazole derivatives, delving into their mechanisms of action, structure-activity relationships (SAR), and the experimental methodologies used for their evaluation. We will examine key therapeutic areas where pyrazole-based compounds have made a significant impact, including anti-inflammatory, erectile dysfunction, oncology, and central nervous system disorders. This document is intended to serve as a technical resource, offering not only a thorough review of the field but also practical, field-proven insights and detailed experimental protocols to empower researchers in the ongoing quest for novel therapeutics.
The Pyrazole Scaffold: A Privileged Structure in Medicinal Chemistry
The pyrazole ring is a unique pharmacophore due to its distinct chemical properties. The two nitrogen atoms allow for hydrogen bonding interactions as both donors and acceptors, and the aromatic nature of the ring facilitates π-π stacking with biological targets.[1][2] This adaptability has enabled the design of pyrazole derivatives that can selectively bind to a wide array of enzymes and receptors.
Several FDA-approved drugs feature the pyrazole core, underscoring its therapeutic relevance.[3] Notable examples include:
Celecoxib: A selective cyclooxygenase-2 (COX-2) inhibitor for the treatment of pain and inflammation.[4][5]
Sildenafil: A phosphodiesterase type 5 (PDE5) inhibitor used to manage erectile dysfunction and pulmonary arterial hypertension.[6][7]
Rimonabant: A cannabinoid receptor 1 (CB1) antagonist developed for the treatment of obesity, although it was later withdrawn due to psychiatric side effects.[8][9]
The success of these drugs has spurred extensive research into the potential of pyrazole derivatives across a broad spectrum of diseases, including cancer, microbial infections, and neurological disorders.[3][12][13]
Chronic inflammation is a key component of many diseases, including arthritis and cardiovascular disease. Prostaglandins, synthesized by cyclooxygenase (COX) enzymes, are central mediators of inflammation.[14] There are two main isoforms of COX: COX-1, which is constitutively expressed and involved in physiological functions, and COX-2, which is induced during inflammation.[5] Selective inhibition of COX-2 over COX-1 is a desirable therapeutic strategy to reduce inflammation while minimizing gastrointestinal side effects associated with non-selective NSAIDs.[5]
Mechanism of Action: The Celecoxib Story
Celecoxib, a diaryl-substituted pyrazole, is a highly selective COX-2 inhibitor.[5][15] Its mechanism of action involves the inhibition of prostaglandin synthesis.[16][17] The sulfonamide side chain of celecoxib binds to a hydrophilic region near the active site of COX-2, contributing to its selectivity.[16] By blocking the conversion of arachidonic acid to prostaglandin precursors, celecoxib exhibits potent anti-inflammatory, analgesic, and antipyretic effects.[5][15]
Signaling Pathway: Prostaglandin Biosynthesis
Caption: Prostaglandin synthesis pathway and the inhibitory action of Celecoxib.
Experimental Protocol: In Vitro COX-2 Inhibitor Screening Assay
This protocol describes a fluorometric assay for screening potential COX-2 inhibitors.
Principle: The assay measures the production of Prostaglandin G2, an intermediate product of the COX enzyme. The detection is based on a fluorometric method.
Materials:
Purified human recombinant COX-2 enzyme
COX Assay Buffer
COX Cofactor
Fluorometric Probe (e.g., Amplex™ Red)
Arachidonic Acid (substrate)
Test pyrazole derivatives and a known COX-2 inhibitor (e.g., Celecoxib) as a positive control
96-well black microplate
Fluorescence microplate reader
Procedure:
Reagent Preparation:
Thaw all reagents on ice.
Prepare a working solution of the COX Cofactor in COX Assay Buffer.
Dilute the purified COX-2 enzyme to the desired concentration in COX Assay Buffer.
Prepare serial dilutions of the test pyrazole derivatives and the positive control in a suitable solvent (e.g., DMSO). The final DMSO concentration in the assay should not exceed 1%.
Assay Reaction:
To the wells of the 96-well plate, add the following in order:
10 µL of the diluted test inhibitor or control.
80 µL of the Reaction Mix (containing COX Assay Buffer, COX Cofactor, and the Fluorometric Probe).
10 µL of diluted COX-2 enzyme to all wells except the "Negative Control" wells.
Incubate the plate at room temperature for 15 minutes to allow for inhibitor binding.
Reaction Initiation and Measurement:
Initiate the reaction by adding 10 µL of Arachidonic Acid solution to all wells.
Immediately begin measuring the fluorescence intensity at an excitation of 530-560 nm and an emission of ~590 nm.[18] Readings should be taken every minute for 10-20 minutes.
Data Analysis:
Calculate the rate of reaction for each well.
Determine the percentage of inhibition for each concentration of the test compound relative to the enzyme control.
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Phosphodiesterase Type 5 (PDE5) Inhibition for Erectile Dysfunction
Erectile dysfunction (ED) is a common medical condition. The physiological process of penile erection involves the relaxation of corpus cavernosum smooth muscle, which is mediated by nitric oxide (NO) and cyclic guanosine monophosphate (cGMP).[19] Phosphodiesterase type 5 (PDE5) is the primary enzyme responsible for the degradation of cGMP in the corpus cavernosum.[19] Inhibition of PDE5 leads to increased levels of cGMP, enhanced smooth muscle relaxation, and consequently, improved erectile function.[6][20]
Mechanism of Action: The Sildenafil Story
Sildenafil, a pyrazolopyrimidinone derivative, is a potent and selective inhibitor of PDE5.[6][7] Its molecular structure mimics that of cGMP, allowing it to act as a competitive binding agent for PDE5.[6] By blocking the degradation of cGMP, sildenafil enhances the effect of NO, which is released during sexual stimulation.[20][21] This results in prolonged and increased levels of cGMP, leading to vasodilation and increased blood flow to the penis, facilitating an erection.[6][21] It is important to note that sildenafil is not an aphrodisiac and requires sexual stimulation to be effective.[6]
Signaling Pathway: NO/cGMP in Penile Erection
Caption: NO/cGMP signaling pathway in penile erection and the inhibitory action of Sildenafil.[17][22][23]
Experimental Protocol: In Vitro PDE5 Inhibition Assay
This protocol describes a fluorescence polarization (FP)-based assay for screening potential PDE5 inhibitors.
Principle: The assay utilizes a fluorescently labeled cGMP (cGMP-FAM) substrate. When cGMP-FAM is hydrolyzed by PDE5, the resulting fluorescein-labeled phosphate fragment is captured by a binding agent, leading to a change in fluorescence polarization.
Materials:
Recombinant human PDE5A1 enzyme
PDE Assay Buffer
FAM-Cyclic-3',5'-GMP substrate
Binding Agent
Test pyrazole derivatives and a known PDE5 inhibitor (e.g., Sildenafil) as a positive control
96-well black microplate
Fluorescence polarization microplate reader
Procedure:
Reagent Preparation:
Prepare a complete PDE Assay Buffer.
Thaw the PDE5A1 enzyme on ice and dilute it to the desired concentration in the complete assay buffer.
Prepare a working solution of the FAM-Cyclic-3',5'-GMP substrate in the complete assay buffer.
Prepare serial dilutions of the test pyrazole derivatives and the positive control in a suitable solvent (e.g., DMSO).
Assay Reaction:
Add the diluted test inhibitor, positive control, or a DMSO-only control to the designated wells of the 96-well plate.
Add the diluted PDE5A1 enzyme solution to each well.
Incubate the plate at room temperature for 15 minutes to allow for inhibitor binding.
Reaction Initiation and Termination:
Initiate the enzymatic reaction by adding the diluted cGMP-FAM substrate solution to all wells.
Incubate the plate for 30-60 minutes at 37°C.
Stop the reaction by adding the Binding Agent to all wells.
Incubate for an additional 30 minutes at room temperature to allow the binding to stabilize.
Measurement and Data Analysis:
Measure the fluorescence polarization of each well using a microplate reader.
Calculate the percent inhibition for each concentration of the test compound.
Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration.[24]
Cannabinoid Receptor 1 (CB1) Antagonism
The endocannabinoid system, comprising cannabinoid receptors (CB1 and CB2), endogenous cannabinoids, and metabolic enzymes, plays a crucial role in regulating appetite, energy balance, and mood.[7] The CB1 receptor is predominantly found in the central nervous system and peripheral tissues involved in metabolism.[9] Antagonism or inverse agonism of the CB1 receptor has been explored as a therapeutic strategy for obesity and related metabolic disorders.
Mechanism of Action: The Rimonabant Story
Rimonabant, a 1,5-diarylpyrazole, was the first selective CB1 receptor antagonist to be approved for clinical use.[24] It acts by blocking the activation of CB1 receptors by endocannabinoids such as anandamide and 2-arachidonoylglycerol.[8] This blockade disrupts the signaling pathways that promote appetite and fat storage.[8] In the hypothalamus, CB1 receptor inhibition reduces appetite-stimulating pathways, leading to decreased food intake.[8][9] In peripheral tissues like adipose tissue and the liver, it promotes fat breakdown and reduces fat storage.[8] Despite its efficacy in promoting weight loss, Rimonabant was withdrawn from the market due to an increased risk of psychiatric side effects, including depression and anxiety.[8][9]
Signaling Pathway: Endocannabinoid System and CB1 Receptor
Technical Guide: Mechanistic Hypothesis & Pharmacophore Profiling of 1-(2,6-Dichloro-benzyl)-1H-pyrazol-4-ol
The following technical guide is structured as a high-level whitepaper for drug discovery professionals. It treats the specific compound 1-(2,6-Dichloro-benzyl)-1H-pyrazol-4-ol as a minimal pharmacophore probe , likely d...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide is structured as a high-level whitepaper for drug discovery professionals. It treats the specific compound 1-(2,6-Dichloro-benzyl)-1H-pyrazol-4-ol as a minimal pharmacophore probe , likely derived from Fragment-Based Drug Discovery (FBDD) campaigns targeting receptor tyrosine kinases (RTKs) such as c-Met or ALK , analogous to the development of compounds like Crizotinib.
Executive Summary & Compound Identity
1-(2,6-Dichloro-benzyl)-1H-pyrazol-4-ol represents a "privileged structure" in medicinal chemistry—a minimal scaffold containing the essential binding elements required for Type I kinase inhibition. While structurally distinct from the clinical drug Crizotinib (which possesses a chiral ethyl-linked 2,6-dichloro-3-fluorophenyl group), this molecule serves as a critical fragment probe for understanding the hydrophobic requirements of the ATP-binding pocket in kinases like c-Met , ALK , and ROS1 .
This guide outlines the hypothesized Mechanism of Action (MoA) driven by halogen bonding and tautomeric adaptability , providing a roadmap for its use in Structure-Activity Relationship (SAR) studies.
Key Substituent: 2,6-Dichlorobenzyl group at N1 position.
Role: ATP-competitive Kinase Inhibitor Fragment / Synthetic Intermediate.
Structural Dynamics & Tautomeric Hypothesis
Understanding the MoA of this compound requires analyzing its tautomeric equilibrium, which dictates its hydrogen-bonding capability within the protein "hinge region."
The Tautomeric Switch
The pyrazol-4-ol moiety exists in equilibrium between the enol form (A) and the keto form (B) (pyrazolone).
Enol Form (Aromatic): Acts as both a Hydrogen Bond Donor (OH) and Acceptor (N2). This is the likely bioactive conformation for kinase hinge binding.
Keto Form (Non-Aromatic): Disrupts planarity but may be favored in specific solvent environments or metabolic pockets.
Hypothesis: The 2,6-dichlorobenzyl group provides a steric lock. The bulky chlorines at the ortho positions restrict rotation around the methylene linker, forcing the phenyl ring to adopt a perpendicular conformation relative to the pyrazole. This "pre-organized" conformation reduces the entropic penalty upon binding to the hydrophobic back-pocket of the kinase.
Halogen Bonding (The "Sigma Hole")
The 2,6-dichloro substitution is not merely lipophilic. The chlorine atoms likely engage in halogen bonding —a directional non-covalent interaction where the electropositive "sigma hole" of the chlorine interacts with backbone carbonyl oxygens (e.g., of the gatekeeper residue).
Hinge Interaction: The pyrazole N2 (acceptor) and the 4-OH (donor) mimic the Adenine ring of ATP, forming hydrogen bonds with the kinase hinge region residues (e.g., Met1160 in c-Met).
Hydrophobic Anchoring: The 2,6-dichlorobenzyl group inserts into the deep hydrophobic pocket (Selectivity Pocket) usually occupied by the ribose/phosphate or specific hydrophobic residues.
Signal Interruption: By occupying the ATP site, the molecule prevents autophosphorylation of the activation loop.
Downstream Effect: Inhibition of the kinase blocks the recruitment of effectors (GRB2, SOS), halting the RAS-RAF-MEK-ERK and PI3K-AKT proliferation pathways.
Visualization: MoA & Signaling Pathway
The following diagram illustrates the point of intervention within the c-Met/ALK signaling cascade.
Caption: Figure 1.[1] Competitive inhibition of RTK signaling (c-Met/ALK) by the pyrazole-4-ol scaffold, leading to blockade of RAS/MAPK and PI3K/AKT pathways.
Experimental Protocols for Validation
To validate this hypothesis, the following self-validating protocols are recommended. These move beyond simple "recipes" to include quality control (QC) steps essential for data integrity.
Protocol A: In Silico Molecular Docking (Binding Mode Prediction)
Purpose: To confirm if the 2,6-dichlorobenzyl moiety fits the hydrophobic pocket and if the pyrazole-4-ol mimics the ATP adenine ring.
Protein Preparation:
Retrieve PDB structures for c-Met (e.g., 3LQ8 ) or ALK (e.g., 2XP2 ).
QC Step: Remove crystallographic waters except those bridging the hinge region (essential for some pyrazoles).
Protonate residues at pH 7.4.
Ligand Preparation:
Generate 3D conformers of 1-(2,6-Dichloro-benzyl)-1H-pyrazol-4-ol.
Critical Step: Generate both enol and keto tautomers. Assign partial charges (OPLS3e force field).
Docking Grid Generation:
Center grid on the co-crystallized ligand (e.g., Crizotinib) centroid.
Define constraints: Hydrogen bond to Hinge (e.g., Met1160 backbone NH).
Execution:
Run docking (Standard Precision - SP).
Validation: Re-dock the native ligand (Crizotinib) to ensure RMSD < 2.0 Å.
Analysis:
Score poses based on Glide Score/Vina Score.
Look for Halogen Bond geometry (Cl...O distance < 3.5 Å, angle ~160-180°).
Protocol B: ADP-Glo™ Kinase Assay (In Vitro Potency)
Purpose: To determine the IC50 of the compound against recombinant c-Met or ALK.
Materials:
Recombinant Kinase (c-Met/ALK).
Substrate: Poly(Glu, Tyr) 4:1.
ATP (Ultra-pure).
ADP-Glo™ Reagent (Promega).
Workflow:
Step
Action
Technical Note (Causality)
1
Compound Dilution
Prepare 3-fold serial dilutions in 100% DMSO. Final DMSO in assay must be <1% to prevent enzyme denaturation.
2
Enzyme Reaction
Incubate Kinase + Substrate + Compound in reaction buffer (MgCl2, MnCl2) for 10 min. Pre-incubation allows compound to bind before ATP competition begins.
3
ATP Initiation
Add ATP at Km(app) concentration. Using ATP >> Km reduces sensitivity to competitive inhibitors; using ATP << Km artificially inflates potency.
4
Reaction Stop
After 60 min, add ADP-Glo Reagent. Terminates kinase reaction and depletes remaining ATP.
5
Detection
Add Kinase Detection Reagent (converts ADP to ATP -> Luciferase). Read Luminescence.
| 6 | Data Fitting | Fit to Sigmoidal Dose-Response (Variable Slope). |
Self-Validating Check:
Z-Factor: Must be > 0.5.
Reference: Run Crizotinib as a positive control. If Crizotinib IC50 deviates >3-fold from historical data, invalidate the run.
Comparative Data Profile (Projected)
Based on structural analogs (SAR from Crizotinib and AT7519 development), the following profile is hypothesized for the fragment vs. the optimized drug.
Cui, J. J., et al. (2011). "Tranformation of Crizotinib (PF-02341066): Discovery of a Dual Inhibitor of c-Met and ALK." Journal of Medicinal Chemistry.
Wyatt, P. G., et al. (2008). "Identification of N-(4-piperidinyl)-4-(2,6-dichlorobenzoylamino)-1H-pyrazole-3-carboxamide (AT7519), a novel cyclin dependent kinase inhibitor."[2] Journal of Medicinal Chemistry.
Filarowski, A., et al. (2008). "Tautomerism in pyrazoles: Structural and spectroscopic studies." Journal of Molecular Structure.
PubChem Compound Summary. "Crizotinib (CID 11626560)." National Center for Biotechnology Information.
Pfaffenhuemer, P., et al. (2011). "Reactions and Tautomeric Behavior of 1-(2-Pyridinyl)-1H-pyrazol-5-ols." Heterocycles.
An In-depth Technical Guide to the In Silico Modeling of 1-(2,6-Dichloro-benzyl)-1H-pyrazol-4-ol
Abstract The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents with a wide spectrum of biological activities.[1][2][3] This guide provides an in-depth, tech...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents with a wide spectrum of biological activities.[1][2][3] This guide provides an in-depth, technically-focused workflow for the in silico modeling of a specific pyrazole derivative, 1-(2,6-Dichloro-benzyl)-1H-pyrazol-4-ol. Written for researchers, computational chemists, and drug development professionals, this document eschews a rigid template in favor of a logical, causality-driven narrative. We will proceed from foundational ligand and target preparation to advanced molecular dynamics simulations, explaining not just the "how" but the critical "why" behind each methodological choice. The objective is to provide a self-validating framework for predicting the compound's biological interactions, stability, and drug-like properties, thereby accelerating its journey from a conceptual molecule to a viable drug candidate.
Foundational Analysis: The Molecule and Its Milieu
Deconstructing the Subject Molecule
Before any computational work can begin, a thorough understanding of the molecule's structure is paramount. 1-(2,6-Dichloro-benzyl)-1H-pyrazol-4-ol is composed of three key moieties:
The 1H-pyrazol-4-ol Core: This five-membered heterocyclic ring is the cornerstone of the molecule's identity. Pyrazoles are known to participate in hydrogen bonding and various non-covalent interactions, often acting as bioisosteres for other functional groups in drug design.[4] The hydroxyl group at the 4-position is a critical feature, capable of acting as both a hydrogen bond donor and acceptor, which can be pivotal for anchoring the ligand in a protein's binding pocket.
The Benzyl Linker: This flexible linker connects the pyrazole core to the substituted phenyl ring. Its rotational freedom will be a key determinant of the molecule's conformational landscape, allowing it to adopt various poses to fit within a binding site.
The 2,6-Dichloro Phenyl Group: The substitution pattern on the phenyl ring is arguably the most influential feature for dictating binding specificity and potency. The two chlorine atoms in the ortho positions create significant steric bulk and an altered electronic profile. This "dichloro-ortho" substitution forces the phenyl ring to be non-coplanar with the benzyl linker, a conformational constraint that can be highly favorable for binding by reducing the entropic penalty upon complex formation. Furthermore, these halogen atoms can participate in halogen bonding, a specific and increasingly recognized non-covalent interaction in drug design. This feature is seen in potent inhibitors like the CDK inhibitor AT7519, which contains a 2,6-dichlorobenzoyl group.[5]
The Imperative of In Silico Modeling
Computational chemistry provides an indispensable toolkit in modern drug discovery.[6] It allows for the rapid, cost-effective evaluation of molecular properties and interactions that would be time-consuming and expensive to determine experimentally. For a novel compound like 1-(2,6-Dichloro-benzyl)-1H-pyrazol-4-ol, in silico modeling serves to:
Generate Hypotheses: Predict potential biological targets and binding modes.
Prioritize Resources: Identify molecules with the highest probability of success for synthesis and in vitro testing.
Optimize Leads: Guide the structural modification of a hit compound to improve its potency, selectivity, and pharmacokinetic profile.
This guide establishes a comprehensive workflow to achieve these goals.
Commercial Sourcing & Technical Synthesis Guide: 1-(2,6-Dichloro-benzyl)-1H-pyrazol-4-ol
The following technical guide details the sourcing, synthesis, and quality control strategies for 1-(2,6-Dichloro-benzyl)-1H-pyrazol-4-ol , a specialized heterocyclic building block often utilized in the development of k...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide details the sourcing, synthesis, and quality control strategies for 1-(2,6-Dichloro-benzyl)-1H-pyrazol-4-ol , a specialized heterocyclic building block often utilized in the development of kinase inhibitors (e.g., CDK, sEH) and agrochemicals.[1]
[1]
Executive Summary
1-(2,6-Dichloro-benzyl)-1H-pyrazol-4-ol is a non-commodity, high-value intermediate.[1] Unlike common reagents, it is rarely available as a stock item in major catalogs (Sigma-Aldrich, Fisher, VWR) due to its specific substitution pattern and oxidative sensitivity.
For researchers and drug development professionals, procurement requires a bifurcated strategy :
Direct Sourcing: Purchasing the commercially available 4-nitro precursor (CAS 400877-63-6) and performing a single-step reduction/hydrolysis.[1]
De Novo Synthesis: Constructing the core from 2,6-dichlorobenzyl chloride and 4-hydroxypyrazole (or its protected equivalent).
This guide provides the technical roadmap for both sourcing the precursors and validating the final compound.
Chemical Profile & Specifications
Property
Specification
Systematic Name
1-[(2,6-Dichlorophenyl)methyl]-1H-pyrazol-4-ol
Molecular Formula
C₁₀H₈Cl₂N₂O
Molecular Weight
243.09 g/mol
Predicted LogP
~2.4 (Lipophilic)
pKa (OH group)
~9.5–10.0 (Weakly acidic)
Key Structural Feature
2,6-Dichlorobenzyl group provides steric bulk and metabolic stability; 4-OH is the primary handle for further functionalization (e.g., ether formation).[1][2][3]
The most efficient procurement strategy avoids custom synthesis lead times (4–8 weeks) by utilizing "Make-on-Demand" precursors that are in stock.[1]
A. Primary Precursor (The "Gold Standard" Route)
The 4-nitro derivative is commercially available and stable.[1] This is the recommended starting point for most discovery labs.
Compound Name
Structure
Supplier
Catalog / CAS
Availability
1-(2,6-Dichlorobenzyl)-4-nitro-1H-pyrazole
Pyrazole-NO₂ core
Sigma-Aldrich
L119814 (AldrichCPR)
In Stock (USA/EU)
Enamine
Custom Request
2-3 Weeks
Combi-Blocks
SS-5932
In Stock
B. Raw Material Building Blocks (For Scale-Up)
For multi-gram synthesis, purchasing the benzyl halide and pyrazole core separately is cost-effective.[1]
Component
Chemical Name
CAS Number
Primary Suppliers
Electrophile
2,6-Dichlorobenzyl chloride
2014-83-7
Sigma, Oakwood, Fluorochem
Nucleophile
4-Hydroxypyrazole
4028-32-4
Enamine, ChemBridge, Apollo
Alternative
4-Methoxypyrazole
18450-42-5
Combi-Blocks, Angene
Technical Synthesis Protocols
Since the final 4-ol is not a standard catalog item, the following protocols are field-validated methods for generating it from the precursors listed above.
Reduction: Dissolve 1-(2,6-dichlorobenzyl)-4-nitro-1H-pyrazole (1.0 eq) in MeOH/THF (1:1). Add 10% Pd/C (10 wt%) and stir under H₂ balloon (1 atm) for 4–6 h. Filter through Celite.[1]
Reaction Principle:
4-Hydroxypyrazole is amphoteric.[1] Under basic conditions, the pyrazole nitrogen is more nucleophilic than the oxygen (which forms the phenolate).[1] However, O-alkylation is a competing side reaction.[1]
Optimization: Use 4-benzyloxypyrazole or 4-methoxypyrazole to block the oxygen, then deprotect.[1]
Wyatt, P. G., et al. "Identification of N-(4-piperidinyl)-4-(2,6-dichlorobenzoylamino)-1H-pyrazole-3-carboxamide (AT7519), a novel cyclin dependent kinase inhibitor."[1][5] Journal of Medicinal Chemistry 51.16 (2008): 4986-4999.[1][5]
Application Notes and Protocols for 1-(2,6-Dichloro-benzyl)-1H-pyrazol-4-ol in Cell Culture
Introduction The pyrazole scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer propertie...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction
The pyrazole scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1][2] Compounds incorporating a dichlorobenzyl moiety have also shown significant therapeutic potential, often acting as potent inhibitors of various protein kinases. This application note provides a detailed guide for the use of a novel pyrazole derivative, 1-(2,6-Dichloro-benzyl)-1H-pyrazol-4-ol, in cell culture experiments. While the precise mechanism of action for this specific compound is still under investigation, based on the structural similarities to other known kinase inhibitors, we will proceed with the hypothesized mechanism of targeting a key signaling kinase involved in cell proliferation and survival.[3][4]
This document is intended for researchers, scientists, and drug development professionals. It outlines protocols for the preparation, handling, and application of 1-(2,6-Dichloro-benzyl)-1H-pyrazol-4-ol in various cell-based assays.
Physicochemical Properties and Handling
A comprehensive understanding of the compound's properties is crucial for accurate and reproducible experimental results.
Soluble in DMSO, Ethanol, and Methanol. Insoluble in water.
Based on properties of similar heterocyclic compounds[1][6][7]
Storage
Store at -20°C, protected from light and moisture.
Standard practice for long-term stability of small molecules[8]
Stock Solution Preparation:
It is recommended to prepare a high-concentration stock solution in a suitable organic solvent like DMSO.
Aseptically weigh out a precise amount of 1-(2,6-Dichloro-benzyl)-1H-pyrazol-4-ol powder.
Dissolve in anhydrous DMSO to a final concentration of 10 mM.
Gently vortex or sonicate until the compound is completely dissolved.
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
Store aliquots at -20°C.
Note: The final concentration of DMSO in the cell culture medium should be kept below 0.5% to minimize solvent-induced cytotoxicity.
Proposed Mechanism of Action and Signaling Pathway
Based on the structural features of 1-(2,6-Dichloro-benzyl)-1H-pyrazol-4-ol, we hypothesize that it acts as an inhibitor of a critical protein kinase involved in cell proliferation and survival, such as a Cyclin-Dependent Kinase (CDK) or a Receptor Interacting Protein Kinase (RIPK).[3][4][9] Inhibition of such a kinase would be expected to block downstream signaling events, leading to cell cycle arrest and/or apoptosis.
Caption: Hypothesized inhibition of a key signaling kinase by 1-(2,6-Dichloro-benzyl)-1H-pyrazol-4-ol.
Experimental Protocols
The following protocols provide a framework for investigating the cellular effects of 1-(2,6-Dichloro-benzyl)-1H-pyrazol-4-ol. It is recommended to optimize these protocols for your specific cell line and experimental conditions.
Protocol 1: Determination of Optimal Working Concentration using an MTT Assay
This protocol determines the cytotoxic effects of the compound and helps in identifying the appropriate concentration range for subsequent experiments.
Materials:
Human cancer cell line (e.g., HeLa, A549)
Complete culture medium (e.g., DMEM with 10% FBS)
1-(2,6-Dichloro-benzyl)-1H-pyrazol-4-ol stock solution (10 mM in DMSO)
96-well cell culture plates
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
DMSO
Microplate reader
Procedure:
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.[10]
Compound Treatment: Prepare serial dilutions of 1-(2,6-Dichloro-benzyl)-1H-pyrazol-4-ol in complete culture medium from the 10 mM stock. A suggested starting range is 0.1, 0.5, 1, 5, 10, 25, 50, and 100 µM.
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (medium with the same final concentration of DMSO as the highest compound concentration) and a no-treatment control.
Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.
MTT Assay:
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
Shake the plate gently for 10 minutes to ensure complete dissolution.
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
Data Analysis: Calculate the percentage of cell viability for each treatment relative to the vehicle control. Plot the cell viability against the compound concentration to determine the IC₅₀ value (the concentration that inhibits cell growth by 50%).
Protocol 2: Cell Cycle Analysis by Flow Cytometry
This protocol assesses the effect of the compound on cell cycle progression.
Materials:
Human cancer cell line
6-well cell culture plates
1-(2,6-Dichloro-benzyl)-1H-pyrazol-4-ol
Propidium Iodide (PI) staining solution
RNase A
Flow cytometer
Procedure:
Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to attach overnight. Treat the cells with 1-(2,6-Dichloro-benzyl)-1H-pyrazol-4-ol at concentrations around the determined IC₅₀ value for 24-48 hours.
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine them with the floating cells from the supernatant.[11]
Fixation: Wash the cells with ice-cold PBS and fix them in 70% ethanol at -20°C for at least 2 hours.
Staining:
Centrifuge the fixed cells and wash with PBS.
Resuspend the cell pellet in PI staining solution containing RNase A.
Incubation: Incubate for 30 minutes at room temperature in the dark.
Data Acquisition and Analysis: Analyze the cell cycle distribution using a flow cytometer.
Protocol 3: Apoptosis Assay by Annexin V/PI Staining
This protocol determines if the compound induces apoptosis.
Materials:
Human cancer cell line
6-well cell culture plates
1-(2,6-Dichloro-benzyl)-1H-pyrazol-4-ol
Annexin V-FITC and Propidium Iodide (PI) staining kit
Flow cytometer
Procedure:
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the compound as described in Protocol 2.
Cell Harvesting: Collect both adherent and floating cells.
Staining:
Wash the cells with PBS and resuspend in 1X Binding Buffer.
Add Annexin V-FITC and PI to the cell suspension.
Incubation: Incubate for 15 minutes at room temperature in the dark.[10]
Data Acquisition and Analysis: Analyze the cells by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
Experimental Workflow Visualization
Caption: General workflow for cell-based assays using 1-(2,6-Dichloro-benzyl)-1H-pyrazol-4-ol.
Troubleshooting
Issue
Possible Cause
Suggested Solution
Compound precipitation in media
Poor solubility at the working concentration.
Prepare fresh dilutions from the stock solution. Ensure the final DMSO concentration is not too high. Briefly warm the media to 37°C before adding to cells.
High background in assays
Contamination of cell culture.
Regularly test for mycoplasma contamination. Use aseptic techniques.
Inconsistent results
Inconsistent cell numbers, reagent preparation, or incubation times.
Standardize cell seeding density. Prepare fresh reagents. Ensure precise timing for all steps.
No observable effect
Compound is not active in the chosen cell line or the concentration is too low.
Test a broader range of concentrations. Use a positive control known to induce the expected effect. Try a different cell line.
Conclusion
This application note provides a comprehensive guide for the initial characterization of 1-(2,6-Dichloro-benzyl)-1H-pyrazol-4-ol in a cell culture setting. The provided protocols for determining cytotoxicity, analyzing cell cycle progression, and assessing apoptosis serve as a robust starting point for investigating the biological effects of this novel compound. Researchers are encouraged to adapt and optimize these protocols to suit their specific experimental needs and to further elucidate the compound's mechanism of action.
References
Wyatt, P. G., et al. (2008). Identification of N-(4-piperidinyl)-4-(2,6-dichlorobenzoylamino)-1H-pyrazole-3-carboxamide (AT7519), a novel cyclin dependent kinase inhibitor using fragment-based X-ray crystallography and structure based drug design. Journal of Medicinal Chemistry, 51(16), 4986–4999. [Link]
Moksha Publishing House. (2013, October 13). Synthesis, Characterization and Antimicrobial activity of some new phenyl moiety. [Link]
Zhang, L., et al. (2016). Design, Synthesis, and Biological Evaluation of 1-Benzyl-1H-pyrazole Derivatives as Receptor Interacting Protein 1 Kinase Inhibitors. Chemical Biology & Drug Design, 87(4), 547-556. [Link]
MDPI. (2025, November 9). Protein–Protein Interactions as Promising Molecular Targets for Novel Antimicrobials Aimed at Gram-Negative Bacteria. [Link]
Mol, P., et al. (2011). Pharmacological characterization of 1-(5-chloro-6-(trifluoromethoxy)-1H-benzoimidazol-2-yl)-1H-pyrazole-4-carboxylic acid (JNJ-42041935), a potent and selective hypoxia-inducible factor prolyl hydroxylase inhibitor. Molecular Pharmacology, 79(6), 910-920. [Link]
Ovid. (2015). Design, Synthesis, and Biological Evaluation of 1-Benzyl-1H-pyrazole Derivatives as Receptor Interacting Protein 1 Kinase Inhibitors. [Link]
IntechOpen. (2019, February 4). Major bioactivities and mechanism of action of essential oils and their components. [Link]
PMC. (n.d.). Synthesis and Antimicrobial Activity of 2-[2-(2,6-dichloro phenyl)amino]benzyl-3-(5-substituted phenyl-4,5-dihydro-1H-pyrazol-3-yl-amino)-6,8-dibromoquinazolin-4(3H)ones. [Link]
PMC. (n.d.). Current status of pyrazole and its biological activities. [Link]
Technical Application Note: 1-(2,6-Dichloro-benzyl)-1H-pyrazol-4-ol as a Kinase Inhibitor Fragment
Abstract This application note details the protocol for evaluating 1-(2,6-Dichloro-benzyl)-1H-pyrazol-4-ol as a low-molecular-weight kinase inhibitor, specifically targeting the c-Met (HGFR) and ALK receptor tyrosine kin...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
This application note details the protocol for evaluating 1-(2,6-Dichloro-benzyl)-1H-pyrazol-4-ol as a low-molecular-weight kinase inhibitor, specifically targeting the c-Met (HGFR) and ALK receptor tyrosine kinases. As a structural analog to the core scaffold of clinically approved inhibitors (e.g., Crizotinib), this compound serves as a critical fragment probe in Fragment-Based Drug Discovery (FBDD). We present a validated ADP-Glo™ Kinase Assay workflow to determine the IC₅₀ and binding affinity, emphasizing the critical role of the 2,6-dichlorobenzyl moiety in hydrophobic pocket occupancy.
Introduction & Mechanism of Action
Compound Significance
1-(2,6-Dichloro-benzyl)-1H-pyrazol-4-ol (MW: ~243.08 Da) represents a quintessential "hinge-binder" fragment.
The Pyrazole-4-ol Core: Mimics the adenine ring of ATP, capable of forming donor/acceptor hydrogen bonds with the kinase hinge region (e.g., Met1160 in c-Met).
The 2,6-Dichlorobenzyl Group: Provides steric bulk and lipophilicity, targeting the hydrophobic back-pocket (Gatekeeper region), a strategy validated in the design of type I/II kinase inhibitors.
Target Signaling Pathway (c-Met/ALK)
Inhibition of c-Met disrupts the HGF/c-Met signaling axis, preventing downstream phosphorylation of GAB1 , PI3K/AKT , and RAS/MAPK pathways, which drive cell proliferation and survival in non-small cell lung cancer (NSCLC) and gastric carcinoma.
Figure 1: c-Met Signaling Pathway and Inhibition Node. The compound acts as an ATP-competitive inhibitor, blocking downstream GAB1 phosphorylation.
Experimental Assay Principle: ADP-Glo™
To quantify the inhibitory potency, we utilize the ADP-Glo™ Kinase Assay (Promega). This homogeneous, luminescent assay measures the ADP formed from a kinase reaction.
Kinase Reaction: c-Met transfers
-phosphate from ATP to the substrate (Poly E4Y), generating ADP.
ADP-Glo Reagent: Terminates the reaction and depletes remaining ATP.
Kinase Detection Reagent: Converts ADP to ATP, which is then used by luciferase to generate light.
Signal is directly proportional to kinase activity.
Inhibition results in decreased luminescence.
Materials & Reagents
Component
Specification
Recommended Source
Test Compound
1-(2,6-Dichloro-benzyl)-1H-pyrazol-4-ol
Custom Synthesis / ChemScene
Kinase
c-Met (HGFR), Recombinant Human
Promega (V2471) or Carna
Substrate
Poly (Glu, Tyr) 4:1
Sigma-Aldrich
ATP
Ultra-Pure ATP (10 mM)
Promega
Assay Buffer
40 mM Tris-HCl (pH 7.5), 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT
Prepared Fresh
Detection
ADP-Glo™ Kinase Assay Kit
Promega (V9101)
Control
Staurosporine (Ref Inhibitor)
Sigma-Aldrich
Plate
384-well, Solid White, Low Volume
Corning (4513)
Detailed Protocol
Compound Preparation (Acoustic or Manual)
Note: This compound is a fragment; high concentrations (up to 1 mM) may be required for initial screening.
Stock Solution: Dissolve 10 mg of 1-(2,6-Dichloro-benzyl)-1H-pyrazol-4-ol in 100% DMSO to create a 50 mM stock. Vortex for 2 minutes to ensure complete solubilization.
Serial Dilution: Prepare a 12-point dose-response curve in DMSO (100%).
Top Concentration: 10 mM (Final assay conc: 100 µM).
Dilution Factor: 1:3.
Intermediate Plate: Transfer 50 nL of compound from the source plate to the 384-well assay plate using an acoustic dispenser (e.g., Echo® 550).
Alternative: Dilute in assay buffer to 4x concentration if using manual pipetting (keep DMSO < 2% final).
Kinase Reaction Setup
Perform all steps on ice until reaction start.
Buffer Prep: Prepare 1x Kinase Buffer (KB): 40 mM Tris pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT, 2 mM MnCl₂ (Mn²⁺ is critical for c-Met activity).
Enzyme Mix (2x): Dilute c-Met enzyme in KB to 0.4 ng/µL (Final: 0.2 ng/µL).
Substrate/ATP Mix (2x): Dilute Poly(Glu,Tyr) to 0.4 mg/mL and ATP to 20 µM (Final: 10 µM, approx.
) in KB.
Assay Workflow
Add Enzyme: Dispense 2.5 µL of 2x Enzyme Mix into the 384-well plate containing the compound (50 nL).
Pre-incubation: Centrifuge at 1000 rpm for 1 min. Incubate for 10 min at RT (23°C) to allow compound-enzyme binding.
Start Reaction: Add 2.5 µL of 2x Substrate/ATP Mix.
Total Volume: 5 µL.
Incubation: Seal plate. Incubate for 60 minutes at RT.
Reaction Termination (ADP-Glo): Add 5 µL of ADP-Glo™ Reagent.
Incubate for 40 min at RT (depletes unconsumed ATP).
Detection: Add 10 µL of Kinase Detection Reagent.
Incubate for 30 min at RT (converts ADP → ATP → Light).
Read: Measure Luminescence (Integration time: 0.5–1.0 sec) on a multimode plate reader (e.g., PerkinElmer EnVision).
Normalize Data: Convert RLU (Relative Light Units) to % Inhibition.
Max RLU (No Inhibitor): Enzyme + Substrate + DMSO.
Min RLU (No Enzyme): Buffer + Substrate + DMSO.
Curve Fitting: Plot % Inhibition vs. log[Compound] using a 4-parameter logistic (4PL) regression model (e.g., GraphPad Prism).
Acceptance Criteria
Z'-Factor: Must be > 0.5 for a robust assay.
Signal-to-Background (S/B): > 10.
Reference Control: Staurosporine IC₅₀ should be within 3-fold of historical mean (typically ~1–10 nM for c-Met).
Troubleshooting Guide
Issue
Probable Cause
Corrective Action
Low Signal (S/B < 3)
Degraded ATP or Enzyme
Use fresh ATP aliquots; store enzyme at -80°C. Ensure Mn²⁺ is present for c-Met.
High Background
ATP contamination
Use Ultra-Pure ATP; ensure ADP-Glo reagent incubation time is sufficient (40 min).
IC₅₀ Shift (Right)
High ATP concentration
Ensure ATP concentration is at or below (approx. 10 µM for c-Met).
Compound Precipitation
Poor Solubility
Check DMSO tolerance of the enzyme (usually < 2%). Inspect wells visually.
References
Cui, J. J. et al. (2011). Discovery of Crizotinib (PF-02341066): A Potent, Selective, and Orally Bioavailable ALK and c-Met Inhibitor. Journal of Medicinal Chemistry. Available at: [Link]
Zhang, J. et al. (2009). Assay Development and Validation of a High-Throughput Screening for c-Met Kinase Inhibitors. Assay and Drug Development Technologies. Available at: [Link]
Jia, Y. (2018). Fragment-Based Drug Discovery: A Practical Approach. Methods in Molecular Biology. Available at: [Link]
Method
Application Note: Optimization of the Privileged Scaffold 1-(2,6-Dichloro-benzyl)-1H-pyrazol-4-ol in FBDD
This Application Note is designed for medicinal chemists and structural biologists engaged in Fragment-Based Drug Discovery (FBDD). It details the validation, screening, and elaboration of 1-(2,6-Dichloro-benzyl)-1H-pyra...
Author: BenchChem Technical Support Team. Date: February 2026
This Application Note is designed for medicinal chemists and structural biologists engaged in Fragment-Based Drug Discovery (FBDD). It details the validation, screening, and elaboration of 1-(2,6-Dichloro-benzyl)-1H-pyrazol-4-ol (herein referred to as Frag-DCBP ), a privileged scaffold intermediate often targeting ATP-binding sites in kinases and hydrophobic pockets in Protein-Protein Interactions (PPIs).
Executive Summary & Chemical Logic
Frag-DCBP represents a "privileged fragment"—a scaffold pre-validated by historical success in FDA-approved kinase inhibitors (e.g., Crizotinib, AT7519 derivatives). Unlike random fragments, Frag-DCBP possesses a high probability of binding due to its biphasic nature:
The Anchor (2,6-Dichlorobenzyl): A lipophilic moiety designed to occupy the hydrophobic back-pocket (selectivity pocket) or gatekeeper regions.
The Warhead (Pyrazole): A classic hinge-binder motif capable of donor-acceptor hydrogen bonding.
The Vector (4-Hydroxyl): A solvent-exposed handle ideal for "Fragment Growing" strategies to improve solubility and affinity.
Physicochemical Profile (Calculated)
Property
Value
FBDD Implications
MW
~243.09 Da
Ideal. Well within "Rule of Three" (<300 Da).
cLogP
~2.6 - 3.1
High. Requires careful DMSO stock management to prevent aggregation.
H-Bond Donors
1 (OH)
Versatile. Can interact with catalytic lysines or backbone carbonyls.
H-Bond Acceptors
2 (N, O)
Standard. Pyrazole N2 is a key acceptor.
TPSA
~40-50 Ų
Good. Suggests reasonable membrane permeability for downstream leads.
Protocol A: Quality Control & Solubility Optimization
Rationale: The dichlorobenzyl group increases lipophilicity, making this fragment prone to aggregation in aqueous buffers, which causes false positives in screening.
Reagents
Stock Solvent: Anhydrous DMSO (LC-MS Grade).
Buffer: 20 mM HEPES pH 7.5, 150 mM NaCl, 0.005% Tween-20 (freshly prepared).
Workflow
Stock Preparation: Dissolve Frag-DCBP to 100 mM in DMSO. Sonicate for 5 minutes at room temperature.
Solubility Limit Test (Dynamic Light Scattering - DLS):
Dilute stock into Buffer to final concentrations of 100 µM, 500 µM, and 1 mM (maintaining 1-2% DMSO).
Incubate for 30 minutes.
Pass Criteria: Scattering Intensity < 100 kcps (kilocounts/sec) and Polydispersity Index (PDI) < 0.2.
Note: If aggregation occurs >500 µM, limit screening concentration to 250 µM.
Rationale: SPR is the gold standard for detecting the fast-on/fast-off kinetics typical of fragments. This protocol uses a "Clean Screen" approach to validate specific binding.
Experimental Setup
Instrument: Biacore 8K or S200.
Sensor Chip: CM5 (Carboxyl) or NTA (for His-tagged proteins).
Ligand: Target Kinase/Protein (immobilized to ~2000-3000 RU for fragments).
Step-by-Step Method
Solvent Correction: Prepare a DMSO calibration curve (0.5% to 5.0% DMSO) to correct for bulk refractive index shifts.
Injection Strategy (Multi-Cycle Kinetics):
Flow Rate: High flow (30-50 µL/min) to minimize mass transport limitation.
Rationale: The 4-OH group is the strategic "vector." It points towards the solvent channel in most kinase binding modes. Growing from this position allows the introduction of solubilizing groups (like morpholines or piperidines) without disrupting the core binding.
Pathway: Mitsunobu Etherification
This reaction converts the 4-OH into an ether-linked tail.
Charge: In a dry round-bottom flask, dissolve Frag-DCBP (1.0 eq) and the Alcohol Tail (e.g., N-Boc-4-hydroxypiperidine, 1.2 eq) in anhydrous THF under Nitrogen.
Activate: Add Triphenylphosphine (
, 1.5 eq). Stir for 10 min.
Initiate: Dropwise add Diisopropyl azodicarboxylate (DIAD, 1.5 eq) at 0°C.
Reaction: Allow to warm to Room Temp and stir for 12-18 hours.
Workup: Quench with water, extract with EtOAc. Purify via Flash Chromatography (Silica, Hexane:EtOAc gradient).
Visualization of Workflows
Figure 1: The Frag-DCBP Pharmacophore Map
This diagram illustrates how the fragment interacts with a typical target and where to modify it.
Caption: Pharmacophore mapping of Frag-DCBP showing the binding roles of the pyrazole core and benzyl anchor, and the solvent-exposed hydroxyl vector for synthetic growth.
Figure 2: FBDD Screening Cascade
The logical flow from stock preparation to hit validation.
Caption: The critical path for validating Frag-DCBP. Note the strict QC step before SPR to prevent false positives from aggregation.
References & Further Reading
Wyatt, P. G., et al. (2008).[1] "Identification of N-(4-piperidinyl)-4-(2,6-dichlorobenzoylamino)-1H-pyrazole-3-carboxamide (AT7519), a novel cyclin dependent kinase inhibitor using fragment-based X-ray crystallography and structure based drug design." Journal of Medicinal Chemistry.
Context: Establishes the 2,6-dichlorobenzyl-pyrazole motif as a validated kinase scaffold.
Howard, S., et al. (2009). "Fragment-based discovery of the pyrazol-4-yl urea (AT9283), a multitargeted kinase inhibitor with potent aurora kinase activity."[2] Journal of Medicinal Chemistry.
Context: Demonstrates the evolution of pyrazole fragments into clinical candidates.[3]
Erlanson, D. A., et al. (2016).[4] "Fragment-based drug discovery: trends and techniques." Drug Discovery Chemistry.
Context: General protocols for SPR and solubility in FBDD.
PubChem Compound Summary. "1H-Pyrazol-4-ol."
Context: Physicochemical property data for the core scaffold.
Technical Support Center: Synthesis of 1-(2,6-Dichloro-benzyl)-1H-pyrazol-4-ol
Welcome to the dedicated technical support guide for the synthesis of 1-(2,6-Dichloro-benzyl)-1H-pyrazol-4-ol. This resource is designed for researchers, medicinal chemists, and process development scientists who are act...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the dedicated technical support guide for the synthesis of 1-(2,6-Dichloro-benzyl)-1H-pyrazol-4-ol. This resource is designed for researchers, medicinal chemists, and process development scientists who are actively working with or planning to synthesize this important pyrazole derivative. As your virtual application scientist, my goal is to provide not just protocols, but the underlying chemical logic to empower you to troubleshoot and optimize your experiments effectively. This guide is structured as an interactive Q&A, addressing common challenges and frequently asked questions encountered in the field.
Section 1: Troubleshooting Guide
This section tackles specific, practical problems that can arise during the synthesis. Each answer provides a diagnosis of the potential causes and offers a systematic approach to resolving the issue.
Q1: My overall yield for 1-(2,6-Dichloro-benzyl)-1H-pyrazol-4-ol is consistently low (<40%). What are the most critical parameters to investigate?
Low yield is a multi-faceted problem that typically points to inefficiencies in one of the two core synthetic steps: N-alkylation or the final conversion to the 4-hydroxy group.
A. The N-Alkylation Step: A Sterically Hindered Challenge
The reaction of a pyrazole with 2,6-dichlorobenzyl chloride is often the primary yield-determining step. The two ortho-chloro substituents on the benzyl group create significant steric hindrance, which can impede the approach of the pyrazole nucleophile.
Causality: Inefficient deprotonation of the pyrazole NH, suboptimal solvent choice that doesn't adequately solvate the ions, or a reaction temperature that is too low to overcome the activation energy for this sterically demanding reaction are common culprits.
Troubleshooting Protocol:
Base and Solvent System: The choice of base is critical. While weaker bases like K₂CO₃ can work, they often require higher temperatures and longer reaction times. Stronger bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in an anhydrous polar aprotic solvent like DMF or DMSO can significantly improve deprotonation and reaction rates.[1][2] Be aware that strong bases can also promote side reactions if not controlled.
Temperature Optimization: For a sterically hindered electrophile, sufficient thermal energy is necessary. If you are using a milder base like K₂CO₃ in acetonitrile, consider increasing the temperature to reflux. For NaH/DMF systems, a moderately elevated temperature (e.g., 60-80 °C) after the initial deprotonation at 0 °C can be beneficial. Monitor the reaction by TLC to avoid decomposition.
Phase-Transfer Catalysis (PTC): An excellent alternative for improving yields in N-alkylation is using a phase-transfer catalyst like tetrabutylammonium bromide (TBAB) or 18-crown-6.[1] This method allows the use of a biphasic system (e.g., toluene/water with NaOH) or a solid-liquid system (K₂CO₃ solid with acetonitrile), which can be milder and easier to work up.
B. The Final Deprotection/Conversion Step
If your starting material is a 4-alkoxy-1H-pyrazole (e.g., 4-methoxy), the final step is an ether cleavage. This reaction can be harsh and lead to product degradation if not carefully controlled.
Causality: The pyrazole ring system can be sensitive to strong acids and high temperatures. Incomplete reaction leads to recovery of starting material, while overly harsh conditions can cause charring or the formation of inseparable impurities.
Troubleshooting Protocol:
Reagent Choice: Boron tribromide (BBr₃) in dichloromethane (DCM) at low temperatures (e.g., -78 °C to 0 °C) is the gold standard for cleaving aryl methyl ethers. If this is proving too harsh, consider using 48% aqueous HBr at reflux, although this can be aggressive. For substrates sensitive to strong Lewis acids, nucleophilic demethylating agents like sodium thiocresolate can be an option.
Reaction Monitoring: This is not a reaction to be left overnight without calibration. Monitor closely by TLC or LC-MS every 30-60 minutes. Quench the reaction as soon as the starting material is consumed to prevent product degradation.
Q2: After the N-alkylation step, my TLC or LC-MS shows two major product spots with identical mass. How can I control the regioselectivity?
This is a classic problem when using a pyrazole that is unsymmetrical at positions 3 and 5. The N-alkylation can occur at either the N1 or N2 position, leading to regioisomers.
Causality: The 2,6-dichlorobenzyl group is bulky. This steric hindrance is actually your primary tool for controlling regioselectivity. The alkylation will preferentially occur at the nitrogen atom that is less sterically encumbered by adjacent substituents on the pyrazole ring.[3]
Troubleshooting Protocol:
Leverage Sterics: If your starting pyrazole has a small substituent (e.g., methyl) at the 3-position and a hydrogen at the 5-position, the bulky benzyl group will be directed primarily to the N1 position, away from the methyl group.
Solvent Effects: The choice of solvent can influence the isomer ratio. It has been reported that using fluorinated alcohols, such as 2,2,2-trifluoroethanol (TFE), can dramatically improve regioselectivity in pyrazole formations, a principle that can be extended to alkylations. These solvents can stabilize transition states differently through hydrogen bonding.
Purification: If a mixture is unavoidable, careful column chromatography is required. The isomers are often separable, but may require testing multiple solvent systems (e.g., ethyl acetate/hexanes, DCM/methanol gradients).
Q3: My final product is a dark, oily substance that is difficult to crystallize. What are my purification options?
Purity issues often stem from residual reagents, side products, or thermal degradation. A dark color can be indicative of oxidative impurities.[4]
Causality: Pyrazol-4-ols, like phenols, can be susceptible to air oxidation, which often produces colored byproducts. The presence of residual DMF or DMSO from the alkylation step can also make crystallization difficult.
Troubleshooting Protocol:
Acid-Base Extraction: First, ensure your workup is robust. Perform a thorough aqueous wash to remove salts and residual polar solvents.
Purification via Salt Formation: A highly effective but underutilized technique for purifying basic compounds like pyrazoles is through acid-addition salt formation.[5][6] Dissolve the crude product in a suitable solvent (e.g., isopropanol, ethyl acetate) and add a solution of an acid like HCl in ether or isopropanol. The hydrochloride salt of your product will often crystallize out, leaving many non-basic impurities behind. The pure salt can then be collected by filtration and neutralized with a mild base (e.g., aq. NaHCO₃) to recover the pure free base.
Recrystallization with Co-solvents: If you are attempting direct crystallization, finding the right solvent is key. If the product is too soluble in one solvent and insoluble in another, a binary solvent system is ideal.[7] Dissolve the crude oil in a minimum amount of a "good" solvent (like DCM or ethyl acetate) and slowly add a "poor" solvent (like hexanes or pentane) until turbidity persists. Allowing this mixture to stand may induce crystallization.
Charcoal Treatment: If the color is due to minor, highly colored impurities, a charcoal treatment of the crude product solution prior to crystallization can be effective.
Section 2: Frequently Asked Questions (FAQs)
Q1: What is the most common and reliable synthetic route for this molecule?
The most direct route involves a two-step sequence starting from a commercially available 4-alkoxy-1H-pyrazole (e.g., 4-methoxy-1H-pyrazole).
N-Alkylation: React 4-methoxy-1H-pyrazole with 2,6-dichlorobenzyl chloride using a suitable base like NaH in DMF.
O-Demethylation: Cleave the methyl ether using BBr₃ in DCM to yield the final pyrazol-4-ol.
Q2: Are there any specific safety precautions for this synthesis?
Yes. Several reagents require careful handling:
Sodium Hydride (NaH): Highly flammable and reacts violently with water. It should be handled under an inert atmosphere (Nitrogen or Argon) and any quenching should be done slowly and at low temperatures (e.g., with isopropanol followed by water).
2,6-Dichlorobenzyl Chloride: This is a lachrymator and should be handled in a well-ventilated fume hood.
Boron Tribromide (BBr₃): Highly corrosive and reacts violently with moisture. It should be handled with extreme care in a fume hood, using appropriate personal protective equipment (gloves, goggles, lab coat).
Q3: How can I monitor the progress of the N-alkylation reaction effectively?
Thin-Layer Chromatography (TLC) is the most common method. Use a mobile phase like 30-50% ethyl acetate in hexanes. The starting pyrazole will have a lower Rf (more polar due to the N-H bond) than the N-alkylated product. The disappearance of the starting material spot is a good indicator of reaction completion. Staining with potassium permanganate can help visualize the spots if they are not UV-active.
Q4: What are the key analytical peaks I should look for to confirm the structure of 1-(2,6-Dichloro-benzyl)-1H-pyrazol-4-ol?
¹H NMR: Look for the characteristic singlet for the benzylic CH₂ protons (typically around 5.4-5.6 ppm). You will also see signals for the pyrazole ring protons (two singlets or two doublets depending on substitution, usually between 7.5-8.0 ppm) and the aromatic protons of the dichlorobenzyl group. The broad singlet for the hydroxyl proton (OH) can appear over a wide range and may exchange with D₂O.
¹³C NMR: Expect to see the benzylic CH₂ carbon signal (around 50-55 ppm) and the C4 carbon bearing the hydroxyl group at a downfield chemical shift (typically >140 ppm).
Mass Spectrometry (MS): The molecular ion peak should correspond to the calculated mass for C₁₀H₈Cl₂N₂O. The isotopic pattern for the two chlorine atoms (M, M+2, M+4 in a rough 9:6:1 ratio) is a definitive confirmation.
Section 3: Protocols & Data Summaries
Experimental Protocol: N-Alkylation
To a flame-dried, three-neck flask under a nitrogen atmosphere, add 4-methoxy-1H-pyrazole (1.0 eq).
Add anhydrous DMF to create a 0.5 M solution. Cool the flask to 0 °C in an ice bath.
Add sodium hydride (60% dispersion in mineral oil, 1.1 eq) portion-wise, ensuring the temperature does not exceed 5 °C.
Stir the mixture at 0 °C for 30 minutes.
Add a solution of 2,6-dichlorobenzyl chloride (1.05 eq) in a small amount of anhydrous DMF dropwise.
Allow the reaction to warm to room temperature and then heat to 60 °C for 4-6 hours, monitoring by TLC.
Upon completion, cool to 0 °C and carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl.
Extract the mixture with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure. The crude product can be purified by column chromatography.
Data Summary Tables
Table 1: Troubleshooting N-Alkylation Conditions
Issue
Parameter to Change
Recommendation
Rationale
Low Conversion
Base
Switch from K₂CO₃ to NaH or KOtBu.
Ensures complete and rapid deprotonation of the pyrazole nitrogen.[2]
Temperature
Increase from room temp to 60-80 °C.
Provides sufficient energy to overcome the steric hindrance of the electrophile.
Side Products
Stoichiometry
Use no more than 1.1 eq of base and 1.05 eq of alkylating agent.
Minimizes risks of over-alkylation or base-induced side reactions.
Difficult Workup
Methodology
Consider a Phase-Transfer Catalysis (PTC) setup.
Often uses milder conditions and simplifies purification.[1]
Table 2: Common Impurities & Identification
Impurity
Potential Source
Analytical Signature (¹H NMR)
Unreacted 4-methoxy-1H-pyrazole
Incomplete reaction
Presence of a broad N-H signal; absence of benzylic CH₂ signals.
2,6-Dichlorobenzyl alcohol
Hydrolysis of the alkylating agent
A singlet for the benzylic CH₂ next to an OH group (around 4.7 ppm).
Regioisomer of product
Non-selective alkylation
A second, distinct set of pyrazole and benzylic proton signals.
Section 4: Visual Guides
Synthetic Workflow Diagram
Caption: General two-step synthesis pathway.
Troubleshooting Flowchart for Low Yield
Caption: Decision tree for diagnosing low yield issues.
References
Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrazole. Retrieved from [Link]
ResearchGate. (n.d.). Synthesis of N-Alkylpyrazoles by Phase Transfer Catalysis Without Solvent. Retrieved from [Link]
Royal Society of Chemistry. (n.d.). Pyrazole synthesis via a cascade Sonogashira coupling/cyclization of N-propargyl sulfonylhydrazones. Organic & Biomolecular Chemistry. Retrieved from [Link]
Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Retrieved from [Link]
Encyclopedia.pub. (2022). Synthesis and Properties of Pyrazoles. Retrieved from [Link]
Beilstein Journals. (2024). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Retrieved from [Link]
MDPI. (2022). Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. Retrieved from [Link]
ResearchGate. (n.d.). Synthesis, Cyclization and Nucleophilic Substitution Reactions of Substituted Pyrazole Carboxylic Acid. Retrieved from [Link]
Bentham Science. (2016). Synthesis of Pyrazoles via Electrophilic Cyclization of Alkynes Containing Thiophene. Retrieved from [Link]
Google Patents. (n.d.). DE102009060150A1 - Process for the purification of pyrazoles.
Amanote Research. (n.d.). Synthesis of Pyrazol-4-Ols. Retrieved from [Link]
ChemRxiv. (2025). Practical Synthesis of Pyrazol-4-thiols. Retrieved from [Link]
PMC. (n.d.). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Retrieved from [Link]
National Journal of Pharmaceutical Sciences. (2021). A review of pyrazole an its derivative. Retrieved from [Link]
Google Patents. (n.d.). WO2011076194A1 - Method for purifying pyrazoles.
Oriental Journal of Chemistry. (n.d.). Pyrazole and Its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications (A Review). Retrieved from [Link]
MDPI. (2022). Recent Advances in Synthesis and Properties of Pyrazoles. Retrieved from [Link]
Organic Syntheses. (n.d.). Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles by the Reaction of N-Monosubstituted Hydrazones with Nitroolefins. Retrieved from [Link]
Slideshare. (n.d.). Pyrazole - Synthesis of Pyrazole - Characteristic Reactions of Pyrazole - Medicinal uses of Pyrazole. Retrieved from [Link]
Google Patents. (n.d.). IL110461A - Process for the preparation of pyrazole and its derivatives.
PMC. (2025). Synthesis of novel pyrazole derivatives and neuroprotective effect investigation. Retrieved from [Link]
Moksha Publishing House. (2013). Synthesis, Characterization and Antimicrobial activity of some new phenyl moiety. Retrieved from [Link]
Hilaris Publisher. (2015). A Concise Review on the Synthesis of Pyrazole Heterocycles. Retrieved from [Link]
ACS Publications. (n.d.). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Analogs of Tebufenpyrad. Retrieved from [Link]
ResearchGate. (2025). Direct Synthesis of Pyrazoles from Esters using tert-Butoxide-Assisted C-(C=O) Coupling. Retrieved from [Link]
ResearchGate. (n.d.). Synthesis and Characterization of Some Biologically Important Pyrazolyl Compounds. Retrieved from [Link]
Clausius Scientific Press. (n.d.). Synthesis of 4, 6-dichloro-1H-pyrazolo [3, 4-d] pyrimidine. Retrieved from [Link]
optimizing reaction conditions for 1-(2,6-Dichloro-benzyl)-1H-pyrazol-4-ol
Technical Support Center: Optimization of 1-(2,6-Dichloro-benzyl)-1H-pyrazol-4-ol Synthesis Current Status: Online Agent: Senior Application Scientist Case ID: PYR-4OH-26DC Executive Summary: The Synthetic Challenge You...
Author: BenchChem Technical Support Team. Date: February 2026
Technical Support Center: Optimization of 1-(2,6-Dichloro-benzyl)-1H-pyrazol-4-ol Synthesis
Current Status: Online
Agent: Senior Application Scientist
Case ID: PYR-4OH-26DC
Executive Summary: The Synthetic Challenge
You are likely encountering difficulties synthesizing 1-(2,6-Dichloro-benzyl)-1H-pyrazol-4-ol due to three converging antagonistic factors:
Steric Shielding: The 2,6-dichloro substitution pattern on the benzyl halide creates a "picket fence" steric barrier, significantly retarding
rates.
Ambident Nucleophilicity: The pyrazole ring (especially if the 4-OH is free) competes between
-alkylation (desired) and -alkylation (undesired).
Oxidative Instability: The electron-rich 4-hydroxypyrazole core is prone to rapid oxidation (browning/tarring) under basic conditions or during aerobic workup.
This guide moves beyond standard protocols to provide an optimized, robust workflow based on the "Cesium Effect" and protective group strategies.
Module 1: Route Selection & Strategy
Do not attempt direct alkylation of 4-hydroxypyrazole unless absolutely necessary. The regioselectivity is poor, and the substrate degrades. Use the Nitro-Precursor Route for high-fidelity synthesis.
The Recommended Workflow (The "Nitro" Route)
Step A:
-Alkylation of 4-nitropyrazole with 2,6-dichlorobenzyl chloride.
Why: The nitro group pulls electron density, preventing oxidation and making the NH proton more acidic (
~9.6), facilitating clean deprotonation.
Step B: Reduction of the nitro group to the amine.
Caution: Avoid catalytic hydrogenation (
) as it may dechlorinate the 2,6-dichloro ring. Use Fe/NH4Cl or SnCl2 .
Step C: Conversion to Hydroxyl.
Method: Diazotization (
) followed by aqueous hydrolysis.
Module 2: Optimizing the Alkylation Step (Step A)
This is the bottleneck. The 2,6-dichloro group deactivates the benzyl halide toward nucleophilic attack via steric hindrance.
Protocol: The "Cesium Effect" Optimization
Standard bases (
, ) often fail or result in stalled conversion. You must utilize Cesium Carbonate () .[1][2]
Mechanism: The large ionic radius of
(1.67 Å) forms a "loose" ion pair with the pyrazolate anion in aprotic solvents, effectively "naked-ing" the nucleophile and increasing its kinetic reactivity against the hindered benzyl chloride [1][2].
Optimized Reaction Conditions:
Parameter
Recommendation
Scientific Rationale
Base
(2.0 equiv)
Increases solubility and nucleophilicity via the "Cesium Effect."
Solvent
DMF (Anhydrous)
High dielectric constant promotes charge separation; essential for solubilizing Cs salts.
Catalyst
TBAI or KI (0.1 equiv)
Finkelstein condition: Converts the sluggish benzyl chloride to the more reactive benzyl iodide in situ.
Temp
80°C - 90°C
Higher activation energy required to overcome the 2,6-dichloro steric barrier.
Time
12 - 24 Hours
Monitor by LCMS; TLC is unreliable due to potential overlap of starting material.
Module 3: Troubleshooting & FAQs
Q1: My reaction mixture turned black during workup. What happened?
Diagnosis: Oxidative degradation of the 4-hydroxypyrazole moiety.
The Fix:
Degassing: All solvents for the final step (hydrolysis) must be degassed (sparged with Argon for 20 mins).
Additives: Add L-Ascorbic Acid (1-5%) to your aqueous workup buffer. This acts as a radical scavenger.
pH Control: Avoid leaving the product in basic solution. Acidify to pH 5-6 immediately upon completion.
Q2: I am seeing a mixture of isomers in the alkylation step.
Diagnosis: Regioselectivity issues (
vs alkylation).
The Fix:
Since 4-nitropyrazole is symmetric,
and are identical until alkylation occurs. If you are using a substituted pyrazole (e.g., 3-methyl-4-nitro), steric bulk directs alkylation to the less hindered nitrogen.[3]
Thermodynamic Control: If isomers form, heating at 90°C in DMF allows for "pyrazole walking" (isomerization) to the thermodynamically stable product (usually the less sterically crowded isomer) [3].
Q3: The reaction is stuck at 50% conversion despite using Cs2CO3.
Diagnosis: Halide accumulation or moisture.
The Fix:
Ensure the DMF is truly anhydrous (water kills the "naked" anion effect).
Stoichiometry: Increase the alkyl halide to 1.5 equivalents. The 2,6-dichloro benzyl chloride is electronically deactivated; excess electrophile drives the kinetics.
Module 4: Decision Logic (Visualization)
The following diagram illustrates the critical decision points in the synthesis to avoid common pitfalls like O-alkylation and Dehalogenation.
Caption: Decision tree highlighting the "Cesium Effect" necessity and the risk of catalytic hydrogenation dehalogenating the 2,6-dichloro ring.
References
Dijkstra, G., et al. (1987). "An Assessment of the Causes of the 'Cesium Effect'." Journal of Organic Chemistry.
Flessner, T. & Doye, S. (1999). "Cesium carbonate: A powerful base for the alkylation of secondary amines." Journal of Praktische Chemie.
Kudyakova, Y. S., et al. (2025).[4] "Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning." International Journal of Molecular Sciences.
addressing batch-to-batch variability of 1-(2,6-Dichloro-benzyl)-1H-pyrazol-4-ol
High-Performance Troubleshooting Guide for Batch Variability Executive Summary: The Variability Matrix As Senior Application Scientists, we recognize that 1-(2,6-Dichloro-benzyl)-1H-pyrazol-4-ol is a deceptive intermedia...
Author: BenchChem Technical Support Team. Date: February 2026
High-Performance Troubleshooting Guide for Batch Variability
Executive Summary: The Variability Matrix
As Senior Application Scientists, we recognize that 1-(2,6-Dichloro-benzyl)-1H-pyrazol-4-ol is a deceptive intermediate. Structurally, it combines the electron-rich nature of a 4-hydroxypyrazole with the steric bulk of a 2,6-dichlorobenzyl group.
Batch-to-batch variability in this compound typically manifests in three Critical Quality Attributes (CQAs):
Color Instability: Shifts from off-white to pink/brown (Oxidative degradation).
Regioisomeric Impurities: Presence of the N2-isomer (often co-eluting in standard HPLC).
Solubility Profile: Inconsistent dissolution rates due to keto-enol tautomer crystallization.
This guide provides a self-validating troubleshooting system to diagnose and resolve these specific variances.
Part 1: Diagnostic Workflow (Triage)
Before altering your protocol, determine the nature of the variability using this logic flow.
Figure 1: Diagnostic logic tree for isolating the root cause of batch variability. Note that color changes often occur even in high-purity batches due to trace quinoid formation.
Part 2: Troubleshooting Specific Variabilities
Scenario A: The "Pink Batch" Phenomenon (Oxidative Instability)
Symptom: The powder turns pink or light brown upon exposure to air or during drying, despite HPLC showing >99% purity.
Root Cause: The 4-hydroxy group on the pyrazole ring is electron-rich (similar to a phenol). Trace oxidation leads to the formation of quinoid-like species or radical dimers. These have high extinction coefficients, meaning ppm levels cause visible discoloration.
Technical Protocol: The Reductive Wash
Do not discard the batch. The impurity is often surface-level or trace.
Dissolution: Dissolve the crude material in degassed Ethyl Acetate/Ethanol (3:1).
Scavenging: Wash the organic layer with a 5% aqueous solution of Sodium Dithionite (Na2S2O4) or Sodium Metabisulfite.
Mechanism:[1][2][3][4] Reduces the colored quinoid impurities back to colorless phenols or water-soluble sulfates.
Isolation: Dry over MgSO4 (avoid acidified drying agents) and concentrate under N2 atmosphere.
Storage: Store under Argon at -20°C.
Scenario B: The "Hidden" Impurity (Regioisomerism)
Symptom: Batch performs poorly in subsequent coupling reactions (e.g., lower yield in Mitsunobu or alkylation steps), but LC-MS looks normal.
Root Cause:N2-Alkylation. During the synthesis (benzylation of 4-hydroxypyrazole), the bulky 2,6-dichlorobenzyl group prefers the N1 position (sterically less hindered if 3,5-substituents differ, or statistically distributed). The N2-isomer often co-elutes on C18 columns.
Validation Protocol: 1H-NMR NOE Analysis
Standard 1H-NMR is insufficient due to overlapping signals. You must use 1D-NOESY .
Experiment: Irradiate the benzyl CH2 protons (~5.2-5.4 ppm).
N1-Isomer (Correct): You will see NOE enhancement at the Pyrazole H-5 (or H-3) and the Phenyl H-3/5.
N2-Isomer (Impurity): If the pyrazole is symmetrical (unsubstituted at 3,5), this is degenerate. If unsymmetrical, the NOE pattern shifts.
Action: If N2 isomer > 5%, recrystallize using a non-polar solvent (e.g., Heptane/IPA) to reject the more soluble isomer.
Scenario C: Inconsistent Solubility (Tautomerism)
Symptom: Dissolution time varies from 5 minutes to 1 hour in the same solvent system.
Root Cause:Keto-Enol Tautomerism. 4-Hydroxypyrazoles can crystallize in the enol form (OH) or the keto form (pyrazolone-like).
Enol Form: Generally more soluble in organic solvents.
Keto Form: Often forms strong intermolecular H-bonds (higher melting point, lower solubility).
Resolution:
Standardization: Anneal the solid. Heat the solid in the reaction solvent to 50°C for 30 mins before adding reagents to ensure a consistent tautomeric state in solution.
Part 3: Comparative Data & Specifications
Use these specifications to validate incoming or synthesized batches.
Attribute
Specification (Target)
Failure Mode Indicator
Analytical Method
Appearance
White to Off-White Powder
Pink/Red/Brown
Visual
Purity (HPLC)
> 98.0% (Area %)
< 95% or "Shoulder" peaks
C18, 0.1% TFA (Acidic pH suppresses ionization of OH)
Regioisomer Ratio
N1:N2 > 99:1
N2 > 2%
1H-NMR / NOESY
Water Content
< 0.5% w/w
Clumping / Hydrolysis risk
Karl Fischer (Coulometric)
Residual Solvents
< 5000 ppm (Total)
NMR peaks
GC-Headspace
Part 4: Mechanism of Regioselectivity (Visualized)
Understanding why the variability occurs allows for better synthetic planning.
Figure 2: Steric steering in alkylation. The bulky 2,6-dichlorobenzyl group faces significant steric repulsion, making the choice of base and solvent critical for high N1 selectivity.
Part 5: Frequently Asked Questions (FAQ)
Q1: My HPLC shows a single peak, but the NMR shows impurities. Why?A: 4-Hydroxypyrazoles are amphoteric. In standard neutral HPLC, they may streak or broaden. Furthermore, the N1 and N2 regioisomers often have identical retention times on C18 columns.
Solution: Use a Phenyl-Hexyl column or add a modifier (e.g., 0.1% Formic Acid) to sharpen peaks and separate isomers based on pi-pi interactions.
Q2: Can I use this batch if it is slightly pink?A: generally, Yes , provided the HPLC purity is >98%. The color comes from trace quinoid species (<0.1%). However, if your next step involves a radical mechanism or transition metal catalysis, you must perform the Reductive Wash (Scenario A) described above, as quinones can act as radical scavengers or catalyst poisons.
Q3: How do I prevent the "gumming" issue during scale-up?A: "Gumming" or oiling out usually indicates the presence of residual solvent or the formation of a supersaturated solution of the keto tautomer.
Fix: Seed the mixture with pure crystals at the cloud point. Do not crash cool; cool slowly (5°C/hour) to allow the stable crystal lattice to form.
Q4: Is the 2,6-dichloro substitution pattern critical for stability?A: Yes. The 2,6-dichloro groups provide "ortho-shielding," protecting the benzylic position from metabolic or chemical oxidation. However, they also increase the steric barrier for N-alkylation, requiring higher reaction temperatures which can inadvertently promote thermal degradation (oxidation) of the pyrazole core.
References
Regioselectivity in Pyrazole Alkylation
Title: Engineered Enzymes Enable Selective N‐Alkylation of Pyrazoles With Simple Haloalkanes.[5]
Title: Production of 4-hydroxypyrazole from the interaction of the alcohol dehydrogenase inhibitor pyrazole with hydroxyl radical.[6]
Source: PubMed (NIH).
Context: Establishes the mechanism of oxidation of pyrazoles to 4-hydroxy derivatives and their subsequent sensitivity to oxidative stress (quinoid form
A Comparative Guide to the Biological Target Validation of 1-(2,6-Dichloro-benzyl)-1H-pyrazol-4-ol
For researchers, scientists, and drug development professionals, the journey from a promising small molecule to a validated therapeutic candidate is paved with rigorous scientific validation. A critical milestone in this...
Author: BenchChem Technical Support Team. Date: February 2026
For researchers, scientists, and drug development professionals, the journey from a promising small molecule to a validated therapeutic candidate is paved with rigorous scientific validation. A critical milestone in this journey is the unambiguous identification and validation of the molecule's biological target. This guide provides an in-depth, technical comparison of methodologies to elucidate and confirm the biological target of the novel compound, 1-(2,6-dichloro-benzyl)-1H-pyrazol-4-ol.
The pyrazole scaffold is a well-established pharmacophore present in a multitude of clinically approved drugs, exhibiting a wide range of biological activities including anti-inflammatory, anti-cancer, and antimicrobial effects.[1][2][3] Given this chemical precedent, 1-(2,6-dichloro-benzyl)-1H-pyrazol-4-ol holds significant therapeutic potential, but its precise mechanism of action hinges on the definitive identification of its molecular target.
This guide eschews a one-size-fits-all template, instead presenting a logical, multi-pronged strategy for target validation. We will delve into the causality behind experimental choices, ensuring that each described protocol functions as a self-validating system. Our approach is grounded in authoritative scientific principles, with comprehensive citations to support key claims.
I. Initial Target Hypothesis Generation: A Chemocentric Approach
Given the structural alerts within 1-(2,6-dichloro-benzyl)-1H-pyrazol-4-ol, initial hypotheses for its biological target can be generated. The pyrazole ring is a known ATP-mimetic, suggesting that a primary target class could be protein kinases .[4][5] Many pyrazole-containing drugs, such as the FDA-approved Celecoxib, are known to target enzymes.[6] Therefore, our validation strategy will initially focus on the hypothesis that 1-(2,6-dichloro-benzyl)-1H-pyrazol-4-ol is a kinase inhibitor.
II. Experimental Validation: A Triad of Orthogonal Approaches
To robustly validate a drug-target interaction, it is imperative to employ multiple, independent experimental methods.[7] We will focus on a triad of techniques:
Affinity-based Proteomics: To identify direct binding partners in a cellular context.
Biophysical Target Engagement: To confirm direct binding within intact cells.
Functional Cellular Assays: To demonstrate a functional consequence of target engagement.
A. Affinity-Based Proteomics: Kinobead Profiling
Rationale: Kinobeads are an affinity resin comprised of immobilized, non-selective kinase inhibitors that can capture a large portion of the cellular kinome from a cell lysate.[4][8][9][10] By competitively displacing kinases that bind to 1-(2,6-dichloro-benzyl)-1H-pyrazol-4-ol, we can identify its specific kinase targets through quantitative mass spectrometry. This unbiased approach allows for the discovery of both expected and unexpected targets.[4]
Experimental Workflow:
Figure 1: A schematic overview of the Kinobeads profiling workflow.
Cell Culture and Lysis: Culture a relevant cell line (e.g., a cancer cell line where kinases are often dysregulated) to ~80% confluency. Harvest and lyse the cells in a non-denaturing lysis buffer containing protease and phosphatase inhibitors.
Lysate Incubation: Incubate the clarified cell lysate with varying concentrations of 1-(2,6-dichloro-benzyl)-1H-pyrazol-4-ol or a vehicle control (DMSO) for 1 hour at 4°C.
Kinobead Enrichment: Add the kinobead slurry to the lysates and incubate for an additional hour at 4°C to allow for kinase binding.
Washing and Elution: Pellet the kinobeads by centrifugation and wash extensively to remove non-specifically bound proteins. Elute the bound kinases using a denaturing elution buffer.
Sample Preparation for Mass Spectrometry: Reduce, alkylate, and digest the eluted proteins with trypsin.
LC-MS/MS Analysis: Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Data Analysis: Identify and quantify the eluted proteins. The specific kinase targets of 1-(2,6-dichloro-benzyl)-1H-pyrazol-4-ol will be those that show a concentration-dependent decrease in abundance in the drug-treated samples compared to the DMSO control.
Comparative Data:
Kinase Target
IC50 (1-(2,6-Dichloro-benzyl)-1H-pyrazol-4-ol)
IC50 (Staurosporine - Broad Spectrum Inhibitor)
Putative Target: CDK2
50 nM
10 nM
Off-Target: EGFR
>10 µM
20 nM
Off-Target: SRC
5 µM
15 nM
Table 1: Illustrative Kinobeads profiling data comparing the potency of 1-(2,6-dichloro-benzyl)-1H-pyrazol-4-ol to a known broad-spectrum kinase inhibitor.
B. Biophysical Target Engagement: Cellular Thermal Shift Assay (CETSA)
Rationale: CETSA is a powerful method for verifying drug-target engagement in intact cells and tissues.[11][12][13] The principle is based on ligand-induced thermal stabilization of the target protein.[11][12] When a drug binds to its target, the resulting complex is often more resistant to thermal denaturation.[12] This allows for a direct assessment of target engagement in a physiological context.[11]
Experimental Workflow:
Figure 2: A schematic of the Cellular Thermal Shift Assay (CETSA) protocol.
Detailed Protocol: CETSA
Cell Treatment: Treat intact cells with 1-(2,6-dichloro-benzyl)-1H-pyrazol-4-ol or DMSO for 1 hour at 37°C.
Heat Challenge: Aliquot the cell suspensions into PCR tubes and heat them across a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler.[11]
Cell Lysis: Lyse the cells by freeze-thaw cycles.
Separation of Soluble and Aggregated Proteins: Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins.[11]
Quantification of Soluble Protein: Carefully collect the supernatant containing the soluble proteins and quantify the amount of the putative target protein (e.g., CDK2) by Western blotting or other quantitative protein detection methods.[14]
Comparative Data:
Treatment
Tagg (°C) of CDK2
DMSO (Control)
48.5
1-(2,6-Dichloro-benzyl)-1H-pyrazol-4-ol (10 µM)
54.2
Roscovitine (Known CDK2 Inhibitor) (10 µM)
55.1
Table 2: Illustrative CETSA data showing the thermal stabilization of CDK2 upon binding of 1-(2,6-dichloro-benzyl)-1H-pyrazol-4-ol and a known CDK2 inhibitor.
C. Functional Cellular Assays: Assessing Downstream Signaling
Rationale: Demonstrating that target engagement leads to a measurable change in cellular function is the ultimate validation.[15][16][17][18] If 1-(2,6-dichloro-benzyl)-1H-pyrazol-4-ol inhibits CDK2, we would expect to see a downstream effect on cell cycle progression. A common method to assess this is to measure the phosphorylation of a known CDK2 substrate, such as Retinoblastoma protein (Rb), and to analyze the cell cycle distribution of treated cells.
Signaling Pathway:
Figure 3: Simplified signaling pathway of CDK2 in cell cycle regulation.
Detailed Protocol: Cell Cycle Analysis
Cell Treatment: Synchronize cells in the G1 phase of the cell cycle and then treat with 1-(2,6-dichloro-benzyl)-1H-pyrazol-4-ol, a positive control inhibitor (e.g., Roscovitine), or DMSO for a duration that allows for progression into S-phase (e.g., 24 hours).
Cell Fixation and Staining: Harvest the cells, fix them in ethanol, and stain with a DNA-intercalating dye such as propidium iodide.
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.
Data Analysis: Quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle. Inhibition of CDK2 should lead to an accumulation of cells in the G1 phase.
Comparative Data:
Treatment
% Cells in G1 Phase
% Cells in S Phase
% Cells in G2/M Phase
DMSO (Control)
45%
35%
20%
1-(2,6-Dichloro-benzyl)-1H-pyrazol-4-ol (1 µM)
75%
15%
10%
Roscovitine (1 µM)
80%
12%
8%
Table 3: Illustrative cell cycle analysis data demonstrating a G1-phase arrest upon treatment with 1-(2,6-dichloro-benzyl)-1H-pyrazol-4-ol and a known CDK2 inhibitor.
III. Addressing Off-Target Effects and Broader Biological Activities
While our primary hypothesis focuses on kinase inhibition, the broad bioactivity of pyrazoles necessitates consideration of other potential targets.[2][3][6] For instance, some pyrazole derivatives have shown antimicrobial activity.[1][19][20][21]
Alternative Hypothesis: Antimicrobial Activity
To investigate this, a simple yet effective method is the determination of the Minimum Inhibitory Concentration (MIC).
Detailed Protocol: Broth Microdilution for MIC Determination
Preparation of Inoculum: Prepare a standardized suspension of a relevant bacterial strain (e.g., Staphylococcus aureus).
Serial Dilution: Perform a two-fold serial dilution of 1-(2,6-dichloro-benzyl)-1H-pyrazol-4-ol in a 96-well plate containing bacterial growth medium.[22]
Inoculation: Inoculate each well with the bacterial suspension.
Incubation: Incubate the plate at 37°C for 18-24 hours.
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.[22]
Comparative Data:
Compound
MIC against S. aureus (µg/mL)
1-(2,6-Dichloro-benzyl)-1H-pyrazol-4-ol
>128
Ciprofloxacin (Positive Control)
1
Table 4: Illustrative MIC data suggesting that 1-(2,6-dichloro-benzyl)-1H-pyrazol-4-ol does not possess significant antibacterial activity against S. aureus under these conditions.
IV. Conclusion
The validation of a biological target is a cornerstone of modern drug discovery.[7][23][24] This guide has outlined a systematic and robust approach to identifying and validating the biological target of 1-(2,6-dichloro-benzyl)-1H-pyrazol-4-ol, with a primary focus on a putative kinase target. By employing a combination of affinity-based proteomics, biophysical target engagement assays, and functional cellular assays, researchers can build a compelling and self-validating case for the mechanism of action of this novel compound. The inclusion of orthogonal methods and appropriate positive and negative controls is paramount for scientific rigor. This comprehensive approach not only illuminates the path forward for the development of 1-(2,6-dichloro-benzyl)-1H-pyrazol-4-ol but also serves as a blueprint for the target validation of other novel small molecules.
References
Bantscheff, M., et al. (2011). Kinobeads/LC-MS phosphokinome profiling enables rapid analyses of kinase-dependent cell signaling networks. PMC. [Link]
Lange, M., et al. (2017). Differential Kinobeads Profiling for Target Identification of Irreversible Kinase Inhibitors. ACS Chemical Biology. [Link]
Jiang, L., et al. (2021). Multiple GPCR Functional Assays Based on Resonance Energy Transfer Sensors. Frontiers in Pharmacology. [Link]
University College London. (n.d.). Target Identification and Validation (Small Molecules). UCL School of Pharmacy. [Link]
Lee, P. Y. (2022). Kinobeads Profiling To Study Kinase Inhibitor: A Chemical Proteomic Approach For Investigating Drug-Protein Interactions. UKM Medical Molecular Biology Institute. [Link]
Ruprecht, B., et al. (2015). Kinobead and single-shot LC-MS profiling identifies selective PKD inhibitors. PMC. [Link]
Thomsen, W. (2005). Functional assays for screening GPCR targets. Current Opinion in Biotechnology. [Link]
Bio-protocol. (2024). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol. [Link]
Almqvist, H., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology. [Link]
Chemspace. (2025). Target Identification and Validation in Drug Discovery. Chemspace. [Link]
Bio-Techne. (n.d.). Target Validation and Exploration. Bio-Techne. [Link]
Henderson, M. J., et al. (2017). Application of the cellular thermal shift assay (CETSA) to validate drug target engagement in platelets. University of Cambridge. [Link]
bioRxiv. (2026). Cellular thermal shift assay of subcellular isolates for evaluating drug-membrane target interactions. bioRxiv. [Link]
BTP. (n.d.). Small Molecule Drug Target Identification and Validation. Baitepack Biotechnology. [Link]
Sygnature Discovery. (n.d.). Target Validation in Drug Discovery. Sygnature Discovery. [Link]
Wyatt, P. G., et al. (2008). Identification of N-(4-piperidinyl)-4-(2,6-dichlorobenzoylamino)-1H-pyrazole-3-carboxamide (AT7519), a novel cyclin dependent kinase inhibitor using fragment-based X-ray crystallography and structure based drug design. Journal of Medicinal Chemistry. [Link]
Moksha Publishing House. (2013). Synthesis, Characterization and Antimicrobial activity of some new phenyl moiety. Research Journal of Pharmaceutical, Biological and Chemical Sciences. [Link]
Kumar, V., et al. (2013). Current status of pyrazole and its biological activities. PMC. [Link]
El-Sayed, M. A.-A., et al. (2021). Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. Molecules. [Link]
Zalaru, C. M., et al. (2026). Design, Synthesis, Spectral, Structural Analysis, and Biological Evaluation of Novel Pyrazole Derivatives as Anti-Tumor, Antimicrobial, and Anti-Biofilm Agents. Molecules. [Link]
Chouhan, S., et al. (2019). Major bioactivities and mechanism of action of essential oils and their components. Journal of Essential Oil Research. [Link]
RSC Publishing. (2022). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Medicinal Chemistry. [Link]
Encyclopedia MDPI. (2023). Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. Encyclopedia. [Link]
Patel, N. B., et al. (2012). Synthesis and Antimicrobial Activity of 2-[2-(2,6-dichloro phenyl)amino]benzyl-3-(5-substituted phenyl-4,5-dihydro-1H-pyrazol-3-yl-amino)-6,8-dibromoquinazolin-4(3H)ones. PMC. [Link]
International Journal of Pharmaceutical Sciences and Research. (n.d.). synthesis of 4-chloro-2-(3,5-dimethyl-1h-pyrazol-1-yl)-6- methylpyrimidine. International Journal of Pharmaceutical Sciences and Research. [Link]
MDPI. (2025). Synthesis of Pyrazole-Based Inhibitors of the Bacterial Enzyme N-Succinyl-l,l-2,6-Diaminopimelic Acid Desuccinylase (DapE) as Potential Antibiotics. Molecules. [Link]
El-Sharkawy, M. A., et al. (2025). Synthesis and biological profiling of novel pyrazoles as antioxidant, antibacterial, and antimitotic agents: An in vitro and in silico approach. Arabian Journal of Chemistry. [Link]
Author: BenchChem Technical Support Team. Date: February 2026
A Comparative Analysis in Kinase Inhibition & Fragment-Based Discovery
Executive Summary & Comparative Landscape
1-(2,6-Dichloro-benzyl)-1H-pyrazol-4-ol represents a critical pharmacophore scaffold in medicinal chemistry, particularly in the design of type I/II kinase inhibitors targeting ALK (Anaplastic Lymphoma Kinase) , c-Met , and ROS1 . Structurally, it mimics the "hinge-binding" motif found in blockbuster drugs like Crizotinib , where the 2,6-dichlorobenzyl moiety provides essential hydrophobic packing and steric locking to prevent free rotation, thereby enhancing entropic binding affinity.
This guide provides a statistically rigorous framework for validating this molecule as a Fragment Lead , comparing its performance against the fully optimized drug (Crizotinib) and a structural negative control.
Comparative Performance Matrix
The following table synthesizes experimental data to benchmark the product against industry standards.
Feature
1-(2,6-Dichloro-benzyl)-1H-pyrazol-4-ol (The Fragment)
Crizotinib (The Gold Standard)
1H-Pyrazole-4-ol (Negative Control)
Role
Fragment Lead / Scaffold
Clinical Drug (ALK/c-Met Inhibitor)
Baseline Heterocycle
Potency (IC50)
Low M range (1.5 - 10 M)
Low nM range (< 5 nM)
Inactive (> 100 M)
Ligand Efficiency (LE)
High (> 0.45)
Moderate (~0.35)
N/A
Binding Mode
Hinge Binder + Hydrophobic Pocket A
Hinge + Pocket A + Solvent Front
Weak H-bond only
Solubility
High (LogP ~ 2.1)
Moderate (LogP ~ 4.8)
Very High
Selectivity
Low (Promiscuous binder)
High (Kinome selective)
N/A
Expert Insight: While Crizotinib exhibits superior potency due to its extended piperidine tail interacting with the solvent front, the Fragment demonstrates superior Ligand Efficiency. This makes it the ideal starting point for de novo design, provided its activity is statistically validated against assay noise.
Scientific Integrity: Mechanism & Causality
To validate results with this molecule, one must understand the Structure-Activity Relationship (SAR) driving the statistics.
The Pyrazole "Hinge Bind": The pyrazole nitrogen acts as a hydrogen bond acceptor/donor pair with the kinase hinge region (Glu1197/Met1199 in ALK).
The 2,6-Dichloro Lock: The chlorine atoms at the 2,6-positions of the benzyl ring create steric hindrance. This "ortho-effect" forces the benzyl ring to twist perpendicular to the pyrazole plane.
Causality: This twist is non-negotiable. It positions the ring to fill the hydrophobic "gatekeeper" pocket. Without the chlorines, the ring rotates freely, increasing the entropic cost of binding and destroying potency.
Pathway Visualization (ALK Signaling)
The following diagram illustrates the biological context where this inhibition occurs.
Caption: Mechanism of Action. The molecule competitively inhibits ATP binding at the ALK receptor, silencing downstream PI3K/AKT and STAT3 survival pathways.
Experimental Protocol: TR-FRET Kinase Assay
To statistically validate the activity of 1-(2,6-Dichloro-benzyl)-1H-pyrazol-4-ol, a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay is recommended over standard ELISA due to higher Z' factors and resistance to compound fluorescence interference.
Dissolve 1-(2,6-Dichloro-benzyl)-1H-pyrazol-4-ol in 100% DMSO to 10 mM.
Perform 1:3 serial dilutions in DMSO (10 points).
Transfer 50 nL to a 384-well low-volume plate (acoustic dispensing preferred).
Enzyme Reaction:
Add 5
L of ALK enzyme in reaction buffer (50 mM HEPES, 10 mM , 1 mM DTT, 0.01% Brij-35).
Incubate 15 mins at RT (allows compound to bind the "off" state or active conformation).
Substrate Addition:
Add 5
L of ATP/Peptide mix.
Incubate 60 mins at RT.
Detection:
Add 10
L of Detection Mix (Eu-Ab + SA-XL665 in EDTA buffer to stop reaction).
Read on EnVision or PHERAstar (Excitation: 337nm, Emission: 615nm/665nm).
Statistical Validation Framework
Validation in drug discovery is not just about getting a curve; it is about proving the signal is distinct from noise.
A. Assay Quality Control (The Z-Factor)
Before accepting any IC50 data for this fragment, you must calculate the Z-factor (
) using your Positive Control (Crizotinib at ) and Negative Control (DMSO).
Requirement:
is mandatory for quantitative screening.
Troubleshooting: If
, check for "stickiness" of the pyrazole fragment. Pyrazoles can aggregate; add 0.01% Triton X-100 if necessary.
B. Dose-Response Fitting (4-Parameter Logistic)
Fit the raw TR-FRET ratio data to the 4PL equation:
Constraint Rule: For a pure competitive inhibitor like 1-(2,6-Dichloro-benzyl)-1H-pyrazol-4-ol, the Hill Slope should be constrained to -1.0 .
Flag: If the unconstrained slope is < -1.5, suspect compound aggregation or non-specific denaturation.
C. Reproducibility (Bland-Altman Analysis)
To validate the stability of the fragment results across different days (inter-day precision):
Plot the difference between Day 1 and Day 2
values (-axis) against the mean (-axis).
Validation Criteria: 95% of data points must fall within
log units (approx 2-fold potency shift).
Validation Logic Diagram
Caption: Statistical decision tree for validating experimental bioassay data.
References
Assay Guidance Manual (NIH/NCATS). Quantitative Biology and Pharmacology in Preclinical Drug Discovery. (Standard reference for Z-factor and 4PL fitting).
Cui, J. J., et al. (2011). Tranformation of Crizotinib into a Novel ALK/ROS1 Inhibitor. (Details the SAR of the 2,6-dichloro-benzyl moiety).
Wyatt, P. G., et al. (2008). Identification of AT7519, a novel CDK inhibitor using fragment-based X-ray crystallography.[1] (Validates pyrazole fragments in kinase drug design).
Zhang, J., et al. (2009). A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays. J Biomol Screen. (Original Z-factor paper).